molecular formula C21H15NS B14212653 2-(3,4-Diphenylthiophen-2-yl)pyridine CAS No. 792948-21-1

2-(3,4-Diphenylthiophen-2-yl)pyridine

Cat. No.: B14212653
CAS No.: 792948-21-1
M. Wt: 313.4 g/mol
InChI Key: IWBNTLKRBIOUAA-UHFFFAOYSA-N
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Description

2-(3,4-Diphenylthiophen-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a thiophene ring, which in turn is substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diphenylthiophen-2-yl)pyridine can be achieved through a multicomponent Chichibabin pyridine synthesis reaction. This involves the reaction of 1-pyrenecarboxaldehyde, 2-acetylthiophene, and ammonium acetate . The reaction typically proceeds under mild conditions and yields the desired product in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diphenylthiophen-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

2-(3,4-Diphenylthiophen-2-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Diphenylthiophen-2-yl)pyridine depends on its specific application. For example, as a fluorescent probe, it binds selectively to metal ions, causing a change in its fluorescence properties . The molecular targets and pathways involved would vary based on the specific use case.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Diphenylthiophen-2-yl)pyridine is unique due to its combination of a pyridine ring with a highly substituted thiophene ring. This structural feature imparts unique electronic and photophysical properties, making it valuable for applications in materials science and as a fluorescent probe.

Properties

CAS No.

792948-21-1

Molecular Formula

C21H15NS

Molecular Weight

313.4 g/mol

IUPAC Name

2-(3,4-diphenylthiophen-2-yl)pyridine

InChI

InChI=1S/C21H15NS/c1-3-9-16(10-4-1)18-15-23-21(19-13-7-8-14-22-19)20(18)17-11-5-2-6-12-17/h1-15H

InChI Key

IWBNTLKRBIOUAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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